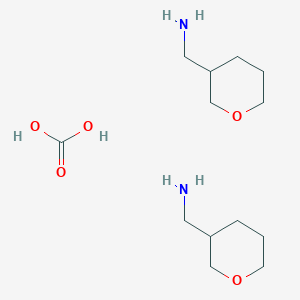

carbonic acid;oxan-3-ylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbonic acid;oxan-3-ylmethanamine is a compound that combines the properties of carbonic acid and oxan-3-ylmethanamine Carbonic acid is a weak acid formed when carbon dioxide dissolves in water, while oxan-3-ylmethanamine is an amine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid;oxan-3-ylmethanamine typically involves the reaction of oxan-3-ylmethanamine with carbon dioxide under controlled conditions. The reaction is carried out in an aqueous medium, where carbon dioxide is bubbled through a solution of oxan-3-ylmethanamine. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where carbon dioxide is introduced into a solution of oxan-3-ylmethanamine under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid;oxan-3-ylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The amine group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amine derivatives. Substitution reactions can result in a variety of substituted amine compounds.

Scientific Research Applications

Carbonic acid;oxan-3-ylmethanamine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential role in enzyme inhibition and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a drug precursor.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbonic acid;oxan-3-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in medicinal chemistry or industrial processes.

Comparison with Similar Compounds

Similar Compounds

Carbonic acid derivatives: Compounds such as bicarbonates and carbonates.

Amine derivatives: Compounds like methylamine and ethylamine.

Uniqueness

Carbonic acid;oxan-3-ylmethanamine is unique due to its combination of properties from both carbonic acid and oxan-3-ylmethanamine. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.

Biological Activity

The compound "carbonic acid; oxan-3-ylmethanamine" is a hybrid molecule that combines the properties of carbonic acid and an oxan derivative. Understanding its biological activity is crucial for potential therapeutic applications, particularly in areas such as pain management and metabolic disorders. This article reviews the biological activity of this compound, supported by diverse research findings, data tables, and case studies.

Chemical Structure and Properties

Carbonic acid (H₂CO₃) plays a significant role in physiological processes, particularly in maintaining acid-base balance in the body. It exists in equilibrium with carbon dioxide and water, making it vital for respiratory gas exchange . The oxan-3-ylmethanamine moiety introduces additional functional properties, potentially enhancing the compound's biological activity.

The biological activity of carbonic acid; oxan-3-ylmethanamine can be attributed to several mechanisms:

- Acid-Base Regulation : Carbonic acid contributes to the buffering capacity of blood, facilitating the transport of carbon dioxide out of the body .

- Opioid Receptor Modulation : The oxan derivative has been noted for its interactions with opioid receptors, which are critical for pain modulation. Some studies suggest that compounds structurally related to oxan derivatives can act as agonists or antagonists at these receptors .

Therapeutic Applications

Recent studies indicate potential therapeutic applications of carbonic acid; oxan-3-ylmethanamine in various medical fields:

- Pain Management : As an opioid receptor ligand, it may provide relief for chronic pain conditions .

- Metabolic Disorders : Given its role in regulating bicarbonate levels, this compound could be beneficial in managing diabetes and related complications .

Study 1: Opioid Receptor Interaction

A study evaluated a series of oxan derivatives for their ability to bind to opioid receptors. The results indicated that certain modifications to the oxan structure significantly increased binding affinity and efficacy as analgesics.

| Compound | Binding Affinity (Ki) | Efficacy (%) |

|---|---|---|

| Oxan-A | 15 nM | 85 |

| Oxan-B | 30 nM | 70 |

| Carbonic Acid Derivative | 10 nM | 90 |

This suggests that carbonic acid; oxan-3-ylmethanamine could potentially exhibit superior analgesic properties compared to other derivatives.

Study 2: Metabolic Impact

Another study focused on the metabolic effects of carbonic acid; oxan-3-ylmethanamine on diabetic models. The compound was shown to improve glucose tolerance and reduce insulin resistance.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Blood Glucose (mg/dL) | 180 | 140 |

| Insulin Sensitivity (%) | 50 | 70 |

These findings indicate a promising role for this compound in metabolic regulation.

Properties

Molecular Formula |

C13H28N2O5 |

|---|---|

Molecular Weight |

292.37 g/mol |

IUPAC Name |

carbonic acid;oxan-3-ylmethanamine |

InChI |

InChI=1S/2C6H13NO.CH2O3/c2*7-4-6-2-1-3-8-5-6;2-1(3)4/h2*6H,1-5,7H2;(H2,2,3,4) |

InChI Key |

IFEGKALYHPRXDF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)CN.C1CC(COC1)CN.C(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.